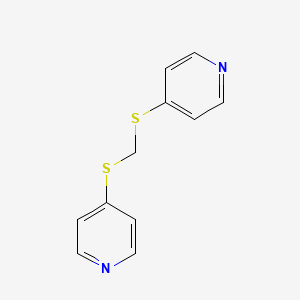
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione is a complex organic compound known for its unique structure and reactivity This compound is characterized by the presence of two bromine atoms and a fused bicyclic system, which includes a methanoindene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione typically involves the bromination of a suitable precursor. One common method is the bromination of 3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of bromination.
Oxidation Reactions: Oxidative processes can modify the compound’s structure and introduce new functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can lead to partially or fully de-brominated compounds and oxidized derivatives, respectively.
科学研究应用
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione involves its interaction with molecular targets and pathways. The bromine atoms and the methanoindene core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
相似化合物的比较
Similar Compounds
2,2-Dichloro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with chlorine atoms instead of bromine.
2,2-Difluoro-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with fluorine atoms instead of bromine.
2,2-Diiodo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2,2-Dibromo-3a,4,7,7a-tetrahydro-1h-4,7-methanoindene-1,3(2h)-dione is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. The bromine atoms influence the compound’s chemical behavior, making it suitable for specific applications that require bromine’s unique characteristics.
属性
CAS 编号 |
91211-35-7 |
|---|---|
分子式 |
C10H8Br2O2 |
分子量 |
319.98 g/mol |
IUPAC 名称 |
4,4-dibromotricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H8Br2O2/c11-10(12)8(13)6-4-1-2-5(3-4)7(6)9(10)14/h1-2,4-7H,3H2 |
InChI 键 |
VKJCPBAJQBFXQI-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C3C2C(=O)C(C3=O)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


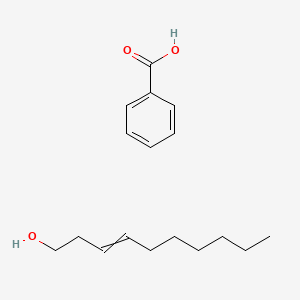
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)
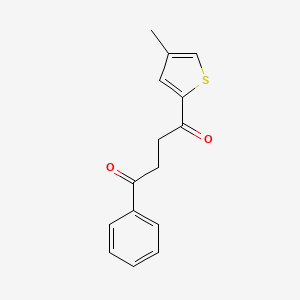
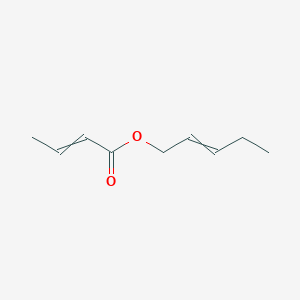
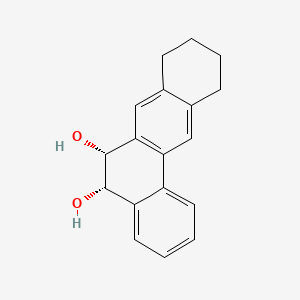
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
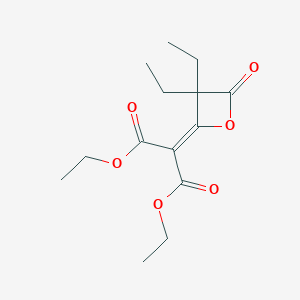
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
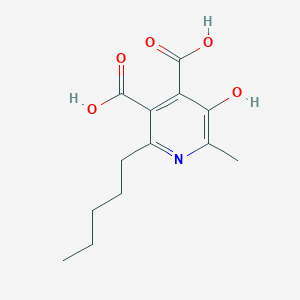
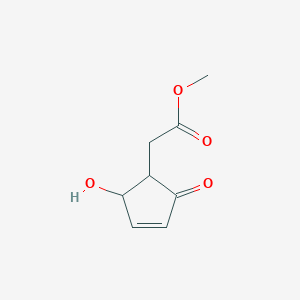
![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)

